N-Acryloyl Osimertinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

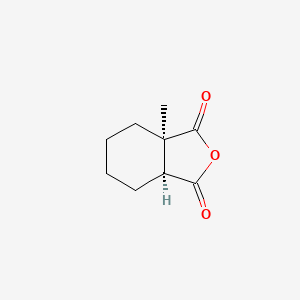

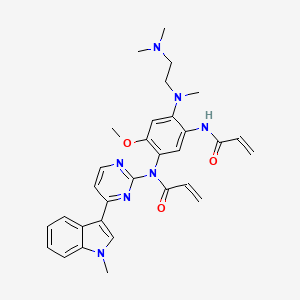

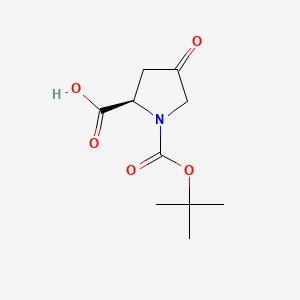

“N-Acryloyl Osimertinib” is a compound used in cancer research . It is an impurity reference material related to Osimertinib , which is a third-generation, irreversible mutant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor .

Molecular Structure Analysis

The molecular formula of N-Acryloyl Osimertinib is C31H35N7O3 . Its molecular weight is 553.65 . Detailed structural analysis can be found in resources like the Protein Data Bank .

Physical And Chemical Properties Analysis

N-Acryloyl Osimertinib is available in a neat format . Its molecular formula is C31H35N7O3 and its molecular weight is 553.65 .

Aplicaciones Científicas De Investigación

High Drug Loading Nanohydrogels

Research has demonstrated that nanohydrogels created with N,N'-bis(acryloyl)cystine crosslinker exhibit substantial improvements in drug loading capacities, stability, and targeted drug release mechanisms. These hydrogels have shown high efficacy in encapsulating anticancer drugs, providing enhanced stability and controlled release under conditions mimicking those in cancer cells. Such materials are promising for chemotherapy, where targeted drug delivery and release are crucial for effectiveness and minimizing side effects (Maćkiewicz et al., 2017).

Surface Bioactivation for Osseointegration

Studies on surface modification of bioactive molecules, such as N-cadherin motifs, on metal implants for bone integration have highlighted the synergistic effects these modifications have on osteogenic differentiation and osseointegration. The application of acryloyl bisphosphonate (Ac-BP) for tethering N-cadherin mimetic peptides on titanium surfaces has been shown to enhance bone formation and integration of implants, demonstrating the potential of acryloyl derivatives in improving biomaterials for orthopedic applications (Zhu et al., 2020).

Instant Adhesive Hydrogels for Emergency Applications

Innovative hydrogels combining N-acryloyl 2-glycine with biocompatible materials have been developed for emergency medical applications, such as wound sealing and hemostasis. These hydrogels demonstrate instant adhesion to tissues, high mechanical strength, and autolytic properties, making them ideal for immediate wound care and support in emergency situations (Cui et al., 2018).

Enhanced Thermosensitivity for Therapeutic Delivery

Thermoresponsive nanogels have been engineered for improved delivery of therapeutic agents. By incorporating acryloyl compounds into the design, these nanogels exhibit enhanced thermosensitivity, facilitating controlled drug release in response to temperature changes. This feature is particularly beneficial for targeted cancer therapy, where precise control over drug release can significantly impact treatment efficacy (Yi et al., 2017).

Investigation of Resistance Mechanisms in Lung Cancer Treatment

Research into the molecular mechanisms of resistance to EGFR tyrosine kinase inhibitors, such as Osimertinib, has revealed the need for structural modifications to overcome resistance mutations. Studies have explored the impact of different acryloyl derivatives as electrophilic warheads on the pharmacological profile of Osimertinib, providing insights into designing more effective treatments for lung cancer patients with specific genetic mutations (Patel et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGIJXFKPBAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)